Boc-Met-Gly-OH chemical properties and structure
Boc-Met-Gly-OH chemical properties and structure
An In-Depth Technical Guide to Boc-Met-Gly-OH: Properties, Synthesis, and Applications in Peptide Chemistry
Introduction
N-(tert-Butoxycarbonyl)-L-methionyl-glycine, commonly abbreviated as Boc-Met-Gly-OH, is a dipeptide building block of significant utility in the fields of synthetic chemistry and drug development. As a Senior Application Scientist, my experience has shown that while single amino acid derivatives are the workhorses of peptide synthesis, the strategic use of protected dipeptides like Boc-Met-Gly-OH can be a pivotal decision in overcoming synthetic challenges. This guide provides an in-depth technical overview of its chemical properties, a robust synthetic protocol, and its strategic application, particularly within the framework of solid-phase peptide synthesis (SPPS).
The core value of this molecule lies in the combination of the N-terminal tert-butoxycarbonyl (Boc) protecting group and the specific Met-Gly sequence. The Boc group is a cornerstone of classic peptide synthesis, offering stable protection under neutral or basic conditions while being readily removable with mild acid, a property that allows for orthogonal protection schemes.[][2] The Met-Gly linkage is a frequently encountered motif in bioactive peptides. Employing Boc-Met-Gly-OH directly can circumvent potential difficulties associated with the stepwise coupling of these residues, such as aggregation or inefficient reactions, thereby streamlining the synthesis of complex target molecules.[3]
This document is structured to provide researchers, chemists, and drug development professionals with both the foundational knowledge and the practical insights required to effectively utilize Boc-Met-Gly-OH in their work.
Section 1: Core Chemical Identity and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is a prerequisite for its successful application. These properties dictate storage conditions, solvent choices, and analytical characterization methods.
Chemical Structure
The structure of Boc-Met-Gly-OH features a methionine residue whose amino group is protected by a tert-butoxycarbonyl group, which is then peptide-bonded to a glycine residue with a free C-terminal carboxylic acid.
Caption: Chemical structure of Boc-Met-Gly-OH.
Physicochemical Data Summary
The following table summarizes the key quantitative properties of Boc-Met-Gly-OH, which are essential for experimental design and material handling.
| Property | Value | Reference(s) |
| CAS Number | 23446-03-9 | [4] |
| Molecular Formula | C₁₂H₂₂N₂O₅S | [4] |
| Molecular Weight | 306.38 g/mol | [4] |
| Appearance | White to off-white powder or crystalline solid | [5][6] |
| Solubility | Soluble in organic solvents (DCM, Chloroform, Diethyl Ether, DMF). | [4] |
| SMILES String | CC(C)(C)OC(=O)NC(=O)NCC(=O)O | [4] |
| Storage Conditions | Store in a cool, dry, well-ventilated place, protected from light. | [6][7] |
Section 2: Synthesis and Purification
Synthetic Strategy: A Rationale
The most direct and reliable method for synthesizing Boc-Met-Gly-OH is a solution-phase approach involving two main steps: the coupling of N-terminally protected Boc-L-methionine (Boc-Met-OH) with a C-terminally protected glycine, followed by the selective deprotection of the glycine's C-terminus.
The choice to use an ester of glycine, such as glycine methyl ester (Gly-OMe), is critical. The ester group protects the carboxylic acid of glycine, preventing it from reacting during the peptide bond formation and avoiding the formation of unwanted side products. Following the successful coupling, the ester can be cleanly removed via saponification (base-catalyzed hydrolysis) under conditions that do not affect the acid-labile Boc group, yielding the desired product with a free carboxylic acid.
Caption: General workflow for the solution-phase synthesis of Boc-Met-Gly-OH.
Experimental Protocol: Synthesis of Boc-Met-Gly-OH
This protocol describes a reliable method for the synthesis on a 10 mmol scale.
Materials:
-
Boc-L-methionine (Boc-Met-OH): 2.49 g (10 mmol)[8]
-
Glycine methyl ester hydrochloride (Gly-OMe·HCl): 1.26 g (10 mmol)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): 4.17 g (11 mmol)
-
N,N-Diisopropylethylamine (DIEA): 5.23 mL (30 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc) and 1M HCl solution
-
Brine (saturated NaCl solution)
Step 1: Peptide Coupling to form Boc-Met-Gly-OMe
-
In a 250 mL round-bottom flask, dissolve Boc-Met-OH (2.49 g) and HBTU (4.17 g) in 50 mL of anhydrous DMF. Stir under an inert atmosphere (e.g., nitrogen).
-
Add Gly-OMe·HCl (1.26 g) to the solution.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add DIEA (5.23 mL) dropwise over 10 minutes. The DIEA serves a dual purpose: it neutralizes the hydrochloride salt of the glycine ester and provides the basic environment needed for the coupling reaction.[9]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting Boc-Met-OH is consumed.
-
Once complete, pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash successively with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Met-Gly-OMe intermediate. This intermediate is often an oil or waxy solid and can be used in the next step without further purification if it is sufficiently pure.
Step 2: Saponification to Boc-Met-Gly-OH
-
Dissolve the crude Boc-Met-Gly-OMe in a mixture of THF (60 mL) and water (20 mL).
-
Add LiOH·H₂O (0.63 g, 15 mmol) and stir the mixture at room temperature.
-
Monitor the hydrolysis of the methyl ester by TLC (typically 2-4 hours).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, Boc-Met-Gly-OH.
Purification and Characterization: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) or by flash column chromatography. The final product's identity and purity should be confirmed by ¹H NMR, Mass Spectrometry, and HPLC.
Section 3: Applications in Peptide Synthesis
The Strategic Advantage of Dipeptide Building Blocks
The primary application of Boc-Met-Gly-OH is as a building block in Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS). While SPPS is traditionally performed by adding one amino acid at a time, there are compelling reasons to use a dipeptide unit:
-
Overcoming Difficult Couplings: The coupling of glycine to a bulky N-terminal residue on the growing peptide chain can sometimes be inefficient. Using the pre-formed dipeptide ensures this linkage is already established.
-
Minimizing Side Reactions: Sequences containing repeating glycine units can be prone to aggregation on the solid support. Incorporating a dipeptide can help disrupt these secondary structures.[3]
-
Improving Synthetic Efficiency: Using a dipeptide unit reduces the total number of deprotection and coupling cycles required to assemble the final peptide, saving time and reagents.
Incorporation via Boc-SPPS: Workflow and Key Considerations
The workflow for incorporating Boc-Met-Gly-OH is analogous to that for a single Boc-amino acid. It involves a cycle of deprotection, neutralization, and coupling.
Caption: Boc-SPPS cycle for the incorporation of the Boc-Met-Gly-OH unit.
Critical Consideration: Methionine Oxidation The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, particularly during the repetitive acid treatment steps (Boc deprotection with TFA) and the final cleavage from the resin (e.g., with HF).[9] This oxidation introduces an unwanted modification that can be difficult to reverse and complicates purification.
Self-Validating Protocol—The Use of Scavengers: To ensure the integrity of the methionine residue, the protocol must be self-validating by including countermeasures. The addition of a scavenger, such as dithioethane (DTE), to the TFA deprotection solution is highly recommended.[10] Scavengers are compounds that are more readily oxidized or alkylated than the methionine side chain, thereby sacrificially protecting it.
Protocol: Manual Boc-SPPS Coupling of Boc-Met-Gly-OH
This protocol assumes a 0.1 mmol scale synthesis on a suitable resin (e.g., MBHA resin).
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in dichloromethane (DCM) for 30 minutes in a reaction vessel. Drain the DCM.
-
Activation of Boc-Met-Gly-OH: In a separate vial, dissolve Boc-Met-Gly-OH (92 mg, 0.3 mmol, 3 eq.) and HBTU (114 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.
-
Coupling: Add the activated amino acid solution to the swollen resin. Immediately add DIEA (105 µL, 0.6 mmol, 6 eq.). Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative ninhydrin test to confirm the reaction has gone to completion (a negative result indicates all free amines have been coupled).
-
Washing: Drain the coupling solution and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin now carries the Boc-Met-Gly-peptide sequence.
-
Boc Deprotection: To proceed with the next amino acid, the Boc group must be removed. Add a solution of 50% TFA in DCM (v/v) containing 0.5% DTE to the resin.[10] Agitate for 2 minutes, drain, and add a fresh portion of the TFA solution. Agitate for an additional 20-30 minutes.
-
Post-Deprotection Wash and Neutralization: Drain the deprotection solution. Wash the resin with DCM (3x) and DMF (3x). Neutralize the resulting TFA salt by washing with a 10% DIEA in DMF solution (2 x 2 minutes). Finally, wash again with DMF (3x). The resin is now ready for the next coupling cycle.
Section 4: Safety and Handling
As with all laboratory chemicals, Boc-Met-Gly-OH should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. Minimize dust generation during weighing and transfer.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from direct light and moisture to prevent degradation.[6]
Conclusion
Boc-Met-Gly-OH is more than just a simple dipeptide; it is a specialized tool that enables chemists to approach complex peptide syntheses with greater efficiency and confidence. By understanding its fundamental properties, employing robust synthetic and purification protocols, and strategically applying it within the Boc-SPPS framework, researchers can leverage its advantages to overcome common synthetic hurdles. The key to its successful use, particularly given the sensitive methionine residue, lies in a mechanistically informed approach—specifically, the diligent use of scavengers to prevent side reactions. This technical guide provides the foundational knowledge and field-proven protocols to empower scientists in their pursuit of novel peptide-based therapeutics and research agents.
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